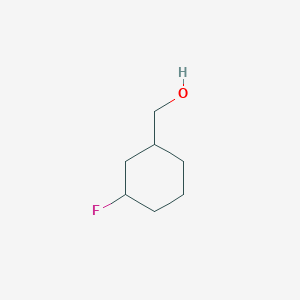

(3-Fluorocyclohexyl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(3-Fluorocyclohexyl)methanol” is a chemical compound with the CAS Number: 1206678-22-9 . It has a molecular weight of 132.18 and is typically stored at a temperature of 4 degrees Celsius . The compound is in liquid form .

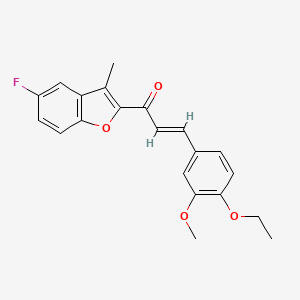

Molecular Structure Analysis

The InChI code for “(3-Fluorocyclohexyl)methanol” is1S/C7H13FO/c8-7-3-1-2-6(4-7)5-9/h6-7,9H,1-5H2 . This indicates that the molecule contains a total of 33 bond(s), including 16 non-H bond(s), 6 multiple bond(s), 2 rotatable bond(s), 6 aromatic bond(s), 2 six-membered ring(s), 1 hydroxyl group(s), and 1 primary alcohol(s) . Physical And Chemical Properties Analysis

“(3-Fluorocyclohexyl)methanol” is a liquid with a molecular weight of 132.18 . It is stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación

Hydrogen Production from Methanol

Methanol is a promising hydrogen carrier for sustainable energy systems. The conversion of methanol to hydrogen via steam reforming, partial oxidation, and autothermal reforming highlights the importance of catalyst development and reactor technology. Copper-based catalysts are popular due to their high activity and selectivity towards CO2, with research focusing on enhancing their stability and performance through various metals and structures, such as spinel structures and palladium-zinc alloys. Novel reactor designs, including porous copper fiber sintered-felt, monolith structures, and membrane reactors, aim to improve hydrogen production efficiency (García et al., 2021).

Methanol in Direct Methanol Fuel Cells

The challenges and opportunities of using methanol in direct methanol fuel cells (DMFCs) are a significant area of research. Methanol crossover, where methanol passes from the anode to the cathode, remains a major limitation. Efforts to develop more methanol-impermeable polymer electrolytes are critical for advancing DMFC technology and making it a viable alternative to internal combustion engines (Heinzel & Barragán, 1999).

Methanol Synthesis and Use

The synthesis of methanol and its potential uses, including as a peaking fuel in integrated gasification combined cycle power stations, underscore its role as a clean-burning fuel with versatile applications. The production and utilization of methanol can contribute to sustainable energy solutions by providing an alternative to fossil fuels and aiding in the reduction of emissions (Cybulski, 1994).

Methanol Oxidation Research

Research on methanol oxidation, particularly in the context of polyelectrolyte membrane (PEM) fuel cells, focuses on understanding the complex pathways of methanol oxidation and designing improved catalysts. The analysis of activation energy values and the impact of factors like surface poisoning and anion adsorption provides a foundation for developing more efficient catalysts for methanol oxidation, contributing to advancements in fuel cell technology (Cohen, Volpe, & Abruña, 2007).

Methanol as a Marker for Insulating Paper Degradation

The use of methanol as a chemical marker for assessing the condition of solid insulation in power transformers highlights its role in the energy sector. Methanol's identification in thermal ageing tests and field samples supports its utility in monitoring cellulosic insulation degradation, contributing to the maintenance and efficiency of power transformers (Jalbert et al., 2019).

Safety and Hazards

Mecanismo De Acción

Target of Action

It is known that alcohols, including methanol, can affect various cellular targets, such as enzymes and membrane proteins .

Mode of Action

Methanol, a similar compound, is known to be a cns depressant and is metabolized by hepatic alcohol and aldehyde dehydrogenase into formaldehyde and formic acid, both of which are toxic .

Biochemical Pathways

Methanol, a similar compound, is known to be metabolized in the liver by alcohol dehydrogenase to formaldehyde, which is further metabolized to formic acid, a toxic metabolite .

Pharmacokinetics

Methanol, a similar compound, is known to be rapidly absorbed from the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and eliminated via the kidneys .

Result of Action

Alcohols, including methanol, are known to affect the mechanical properties and membrane fluidity of red blood cells .

Action Environment

The action, efficacy, and stability of (3-Fluorocyclohexyl)methanol can be influenced by various environmental factors. For example, the presence of other substances, pH, temperature, and the specific biological environment can all impact the action of this compound .

Propiedades

IUPAC Name |

(3-fluorocyclohexyl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13FO/c8-7-3-1-2-6(4-7)5-9/h6-7,9H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGPBMLUFFUNKMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)F)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13FO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Fluorocyclohexyl)methanol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2895584.png)

![{[2-(6-Chloropyridine-3-sulfonamido)ethyl]sulfamoyl}dimethylamine](/img/structure/B2895585.png)

![Methyl 2-[4-(dimethylamino)anilino]propanoate](/img/structure/B2895591.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2895592.png)

![2-(1,3-Benzodioxol-5-yloxy)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]propan-1-one](/img/structure/B2895595.png)

![2-Chloro-N-cyclopropyl-N-[(4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl)methyl]acetamide](/img/structure/B2895604.png)